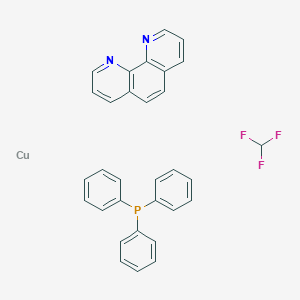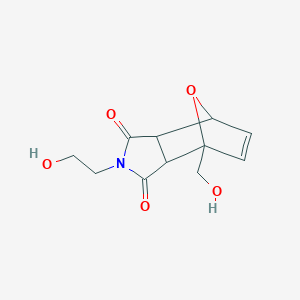
2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields. This compound is known for its unique structural features, which include an epoxyisoindole core and multiple hydroxyl groups. These structural elements contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of a suitable isoindole precursor with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde. The epoxy ring is formed through an intramolecular cyclization reaction, often facilitated by a base or an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The epoxy ring can be reduced to form a diol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural features.
Mechanism of Action
The mechanism by which 2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. The hydroxyl and epoxy groups can form hydrogen bonds and covalent bonds with biological macromolecules, influencing their structure and function. The compound may also modulate signaling pathways by interacting with enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyethyl methacrylate: A monomer used in the production of hydrogels and polymers.
4-hydroxymethyl-2-methyl-1,3-dioxolane: A compound with similar functional groups used in organic synthesis.
Uniqueness
2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is unique due to its combination of an epoxyisoindole core and multiple hydroxyl groups, which confer distinct reactivity and versatility. This makes it valuable in various applications, from chemical synthesis to biomedical research.
Properties
Molecular Formula |
C11H13NO5 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-7-(hydroxymethyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C11H13NO5/c13-4-3-12-9(15)7-6-1-2-11(5-14,17-6)8(7)10(12)16/h1-2,6-8,13-14H,3-5H2 |
InChI Key |
JSNRNGPFCHLLJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2(C3C(C1O2)C(=O)N(C3=O)CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


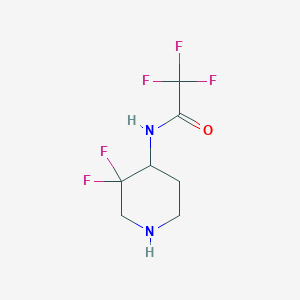
methanone](/img/structure/B12446355.png)
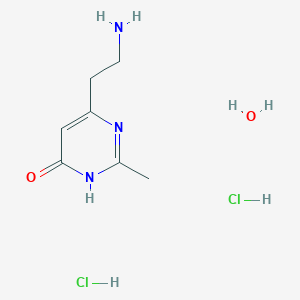


![1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine](/img/structure/B12446377.png)
![(2E)-3-[2-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12446378.png)
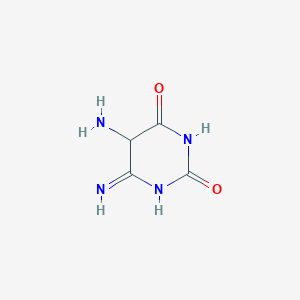
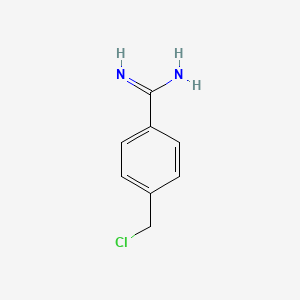
![2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)
![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)
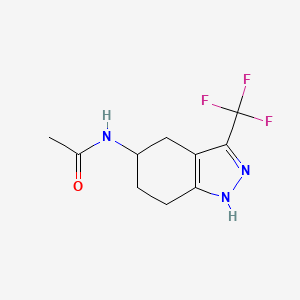
![3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal](/img/structure/B12446431.png)
